molecular formula C8H18N2O B1465005 2-(Piperazin-1-yl)butan-1-ol CAS No. 787533-78-2

2-(Piperazin-1-yl)butan-1-ol

Cat. No. B1465005
CAS RN: 787533-78-2
M. Wt: 158.24 g/mol
InChI Key: CYHACWKYKRBBLT-UHFFFAOYSA-N
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Description

“2-(Piperazin-1-yl)butan-1-ol” is a compound with the CAS Number: 787533-78-2 . It has a molecular weight of 158.24 and its IUPAC name is 2-(1-piperazinyl)-1-butanol . The compound is in powder form .


Synthesis Analysis

While specific synthesis methods for “2-(Piperazin-1-yl)butan-1-ol” were not found, there are related studies on the synthesis of antidepressant molecules via metal-catalyzed reactions . These reactions involve different transition metals, including iron, nickel, and ruthenium, serving as catalysts in the synthesis of antidepressants .


Molecular Structure Analysis

The InChI code for “2-(Piperazin-1-yl)butan-1-ol” is 1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Piperazin-1-yl)butan-1-ol” were not found, there are related studies on the synthesis of antidepressant molecules via metal-catalyzed reactions . These reactions involve different transition metals, including iron, nickel, and ruthenium, serving as catalysts in the synthesis of antidepressants .


Physical And Chemical Properties Analysis

“2-(Piperazin-1-yl)butan-1-ol” is a powder that is stored at room temperature . It has a molecular weight of 158.24 .

Scientific Research Applications

Pharmacology: Antidepressant Synthesis

2-(Piperazin-1-yl)butan-1-ol: is utilized in the synthesis of antidepressant molecules. Its piperazine moiety is a key structural component in many pharmacological compounds due to its ability to interact with various neurotransmitter receptors .

Medical Research: Antiproliferative Agents

In medical research, this compound is involved in the synthesis of derivatives that exhibit antiproliferative activity against human cancer cell lines, indicating its potential as a cancer therapeutic agent .

Material Science: Polymer Synthesis

The compound’s versatile structure makes it a candidate for the synthesis of polymers and as a building block in material science applications, contributing to the development of new materials with potential industrial applications .

Analytical Chemistry: Method Development

2-(Piperazin-1-yl)butan-1-ol: plays a role in the development of analytical methods. It can be used as a standard or reference compound in chromatographic techniques to ensure the accuracy and reliability of analytical results .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, it serves as a scaffold for creating enzyme inhibitors. By modifying the piperazine ring, researchers can develop new compounds that can selectively inhibit specific enzymes, which is crucial for understanding metabolic pathways and designing drugs .

Agriculture: Pesticide Development

Although not directly used in agriculture, derivatives of 2-(Piperazin-1-yl)butan-1-ol could potentially be synthesized to create novel pesticides or herbicides, contributing to the protection of crops and yield enhancement .

Safety and Hazards

The compound has several hazard statements including H302, H312, H314, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

2-piperazin-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHACWKYKRBBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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